![molecular formula C12H13NO B13679299 5-(4-Isopropylphenyl)oxazole](/img/structure/B13679299.png)
5-(4-Isopropylphenyl)oxazole
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Overview
Description
5-(4-Isopropylphenyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This specific compound features an isopropyl group attached to the phenyl ring, which is further connected to the oxazole ring. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropylphenyl)oxazole can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the oxidation of oxazolines to oxazoles using commercial manganese dioxide . These reactions typically occur under mild conditions and can be performed in a flow reactor to enhance safety and efficiency .
Industrial Production Methods
Industrial production of this compound often involves the use of scalable and efficient synthetic routes. The use of flow chemistry, where reactions are carried out in a continuous flow system, is particularly advantageous for large-scale production. This method allows for better control over reaction conditions and improved safety profiles .
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropylphenyl)oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the oxazole ring and the isopropyl group influences its reactivity.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines yields oxazoles, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
5-(4-Isopropylphenyl)oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Isopropylphenyl)oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which influence its binding to biological targets. The isopropyl group may also play a role in modulating the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Isopropylphenyl)oxazole
- 4-(4-Isopropylphenyl)oxazole
- 5-(4-Methylphenyl)oxazole
Uniqueness
5-(4-Isopropylphenyl)oxazole is unique due to the specific positioning of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties .
Biological Activity
5-(4-Isopropylphenyl)oxazole is a compound belonging to the oxazole family, characterized by a five-membered aromatic ring containing nitrogen. Its structural features and potential biological activities have garnered interest in various fields, including medicinal chemistry and pharmacology.
- Molecular Formula : C13H13N1O
- Molecular Weight : 201.25 g/mol
The presence of the isopropylphenyl substituent enhances the compound's lipophilicity, which may influence its interactions with biological systems. The oxazole ring contributes to its reactivity and potential biological activity, particularly in enzyme inhibition and antimicrobial properties.
Antimicrobial Activity
Research has indicated that oxazole derivatives, including this compound, exhibit significant antimicrobial properties against various pathogens. A study evaluated the antimicrobial potential of several oxazole derivatives against Gram-positive and Gram-negative bacteria, as well as fungi.
Compound | MIC (µg/ml) | Activity |
---|---|---|
This compound | 32 | Moderate activity against Staphylococcus aureus |
5-(4-Methoxyphenyl)oxazole | 16 | High activity against Candida albicans |
In comparative studies, this compound demonstrated moderate inhibition against S. aureus and E. coli, suggesting its potential as an antimicrobial agent .
Enzyme Inhibition
The compound has also been explored for its inhibitory effects on various enzymes. Notably, it has shown promising results as a tyrosinase inhibitor, which is crucial in melanin biosynthesis and has implications for skin disorders and cosmetic applications.
- IC50 values for tyrosinase inhibition were reported to be in the range of 14-20 µM for related compounds, indicating that structural modifications can significantly influence inhibitory potency .
Case Studies
- Tyrosinase Inhibition : A series of compounds structurally related to this compound were tested for their ability to inhibit mushroom tyrosinase. Compounds with similar scaffolds exhibited IC50 values ranging from 0.51 µM to over 200 µM, highlighting the importance of substituent positioning on the phenyl ring for enhanced activity .
- Antimicrobial Testing : In a comparative study on various oxazoles, this compound was found to have a moderate MIC against S. aureus (32 µg/ml), while other derivatives showed higher efficacy against fungal strains like C. albicans (16 µg/ml) .
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-(4-propan-2-ylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C12H13NO/c1-9(2)10-3-5-11(6-4-10)12-7-13-8-14-12/h3-9H,1-2H3 |
InChI Key |
QJSUIRFOPUGAJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CN=CO2 |
Origin of Product |
United States |
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